molecular formula C19H22ClN3O3S B501567 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide CAS No. 832147-46-3

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide

Katalognummer B501567
CAS-Nummer: 832147-46-3
Molekulargewicht: 407.9g/mol
InChI-Schlüssel: OZKLVFXWIBSMBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide, commonly known as BZP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BZP belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of pharmacological activities.

Wirkmechanismus

The exact mechanism of action of BZP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. BZP has been found to inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft.
Biochemical and Physiological Effects:
BZP has been found to exhibit a wide range of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, leading to increased feelings of pleasure and euphoria. BZP has also been found to have analgesic effects, reducing pain perception in experimental animals. Additionally, BZP has been found to have anxiolytic and antidepressant effects, reducing anxiety and depression-like behavior in experimental animals.

Vorteile Und Einschränkungen Für Laborexperimente

BZP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. BZP has also been found to exhibit a wide range of pharmacological activities, making it a versatile compound for use in various experimental paradigms.
However, BZP also has several limitations for use in laboratory experiments. It has been found to have a narrow therapeutic window, meaning that the dose required to produce therapeutic effects is close to the dose that produces toxic effects. Additionally, BZP has been found to have potential for abuse and dependence, which can complicate experimental designs.

Zukünftige Richtungen

There are several future directions for research on BZP. One area of research could focus on the development of more selective BZP analogs that exhibit fewer side effects and a wider therapeutic window. Another area of research could focus on the potential use of BZP in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research could be conducted to elucidate the exact mechanism of action of BZP and its effects on neurotransmitter systems in the brain.

Synthesemethoden

The synthesis of BZP involves the reaction of piperazine with benzene sulfonyl chloride, followed by the reaction of the resulting compound with 5-chloro-2-methylphenylacetyl chloride. The final product is obtained by purification through recrystallization. The synthesis of BZP is a relatively straightforward process and can be performed in a laboratory setting.

Wissenschaftliche Forschungsanwendungen

BZP has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including antidepressant, anxiolytic, and analgesic effects. BZP has also been found to have potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.

Eigenschaften

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c1-15-7-8-16(20)13-18(15)21-19(24)14-22-9-11-23(12-10-22)27(25,26)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKLVFXWIBSMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.